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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

Cat. No.: B079003 Get Quote

A Comprehensive Technical Guide to 1-Fluoro-
1,1-dinitroethane
For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Fluoro-1,1-dinitroethane is a high-energy material with potential applications in various

fields, including as an energetic plasticizer and in the synthesis of novel compounds. Its

molecular structure, characterized by the presence of a fluorine atom and two nitro groups

attached to the same carbon atom, imparts unique chemical and physical properties. This

technical guide provides a comprehensive overview of the molecular structure, synthesis, and

analytical characterization of 1-Fluoro-1,1-dinitroethane. Detailed experimental protocols,

predicted spectroscopic data, and computational analysis methodologies are presented to

facilitate further research and development.

Molecular Structure and Properties
1-Fluoro-1,1-dinitroethane (C₂H₃FN₂O₄) possesses a unique geminal dinitrofluoroethyl

moiety. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom

significantly influences the molecule's polarity, reactivity, and thermal stability.

Structural Details
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The central carbon atom is sp³ hybridized and bonded to a methyl group, a fluorine atom, and

two nitro groups. The presence of these functional groups leads to a highly polarized C-F bond

and C-N bonds.

Physicochemical Properties
Quantitative data for 1-Fluoro-1,1-dinitroethane is not readily available in the public domain.

However, based on its structure and data from analogous compounds, the following properties

can be predicted.

Property Predicted Value/Information

Molecular Formula C₂H₃FN₂O₄

Molecular Weight 138.05 g/mol

Appearance
Expected to be a colorless to pale yellow liquid

or low-melting solid.

Density
Predicted to be higher than water, likely in the

range of 1.4 - 1.6 g/cm³.

Boiling Point

Expected to be relatively high due to its polarity

and molecular weight, but may decompose

upon heating.

Solubility

Likely soluble in polar organic solvents such as

acetone, acetonitrile, and DMF. Sparingly

soluble in water and nonpolar solvents.

CAS Number 13214-58-9

Synthesis of 1-Fluoro-1,1-dinitroethane
A plausible synthetic route to 1-Fluoro-1,1-dinitroethane involves the direct fluorination of its

precursor, 1,1-dinitroethane.

Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from nitroethane.
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Caption: Proposed synthesis of 1-Fluoro-1,1-dinitroethane.

Experimental Protocol: Synthesis of 1,1-Dinitroethane
(Precursor)
Materials:

Nitroethane

Sodium nitrite

Potassium ferricyanide

Sodium hydroxide

Diethyl ether

Hydrochloric acid

Procedure:

Prepare a solution of sodium nitroethanate by treating nitroethane with a stoichiometric

amount of aqueous sodium hydroxide.

To this solution, add a solution of sodium nitrite.

Slowly add a solution of potassium ferricyanide to the reaction mixture with vigorous stirring

while maintaining the temperature below 10 °C.

After the addition is complete, continue stirring for 1-2 hours.

Acidify the reaction mixture with dilute hydrochloric acid.
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Extract the product, 1,1-dinitroethane, with diethyl ether.

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or chromatography.

Experimental Protocol: Fluorination of 1,1-Dinitroethane
Materials:

1,1-Dinitroethane

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

bis(tetrafluoroborate))

Acetonitrile (anhydrous)

Inert gas (Argon or Nitrogen)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve 1,1-dinitroethane in anhydrous

acetonitrile.

Add Selectfluor™ to the solution in a portion-wise manner with stirring. The reaction is

typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25

°C).

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by adding water.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous magnesium

sulfate, and remove the solvent under reduced pressure.
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Purify the resulting 1-Fluoro-1,1-dinitroethane by column chromatography on silica gel.

Analytical Characterization
Due to the lack of publicly available experimental spectra, the following sections provide

predicted spectroscopic data based on the molecular structure of 1-Fluoro-1,1-dinitroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

A quartet in the region of 2.0-2.5 ppm, corresponding to the methyl protons (CH₃), coupled to

the fluorine atom.

¹⁹F NMR:

A quartet in the region of -120 to -150 ppm, corresponding to the single fluorine atom,

coupled to the methyl protons.

¹³C NMR:

A quartet for the methyl carbon (CH₃) around 15-25 ppm.

A doublet for the quaternary carbon (C-F) significantly downfield, likely in the range of 110-

130 ppm, due to the deshielding effects of the fluorine and two nitro groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~2950-3000 C-H stretching (methyl group)

~1580-1600 Asymmetric N-O stretching (nitro group)

~1350-1370 Symmetric N-O stretching (nitro group)

~1050-1150 C-F stretching

~850-880 C-N stretching
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Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z 138. However, due to the energetic nature of the molecule, this peak might be weak or

absent. Key fragmentation patterns would likely involve the loss of nitro groups (NO₂) and the

fluorine atom.

Predicted Fragmentation:

m/z 92 [M - NO₂]⁺

m/z 46 [NO₂]⁺

m/z 30 [NO]⁺

Computational Analysis Workflow
Computational chemistry can provide valuable insights into the molecular properties of 1-
Fluoro-1,1-dinitroethane.

Initial Structure Generation

Geometry Optimization
(e.g., DFT B3LYP/6-311++G(d,p))

Frequency Calculation NMR Spectra Prediction
(GIAO method)

IR Spectra Prediction Thermochemical Analysis
(Enthalpy, Gibbs Free Energy)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b079003?utm_src=pdf-body
https://www.benchchem.com/product/b079003?utm_src=pdf-body
https://www.benchchem.com/product/b079003?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for computational analysis of the molecule.

Methodology:

Geometry Optimization: The 3D structure of 1-Fluoro-1,1-dinitroethane can be optimized

using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-

311++G(d,p)).

Frequency Analysis: Vibrational frequencies can be calculated at the same level of theory to

confirm the optimized structure as a true minimum and to predict the IR spectrum.

NMR Prediction: ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-

Independent Atomic Orbital (GIAO) method.

Thermochemical Properties: Important thermodynamic parameters such as enthalpy of

formation and Gibbs free energy can be computed.

Safety and Handling
1-Fluoro-1,1-dinitroethane is expected to be an energetic material and should be handled

with extreme caution. It is likely to be sensitive to shock, friction, and heat. All manipulations

should be carried out in a well-ventilated fume hood, using appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion
This technical guide provides a foundational understanding of 1-Fluoro-1,1-dinitroethane for

the scientific community. While experimental data is limited, the presented synthesis protocols,

predicted analytical data, and computational workflows offer a solid starting point for

researchers interested in this high-energy molecule. Further experimental validation is crucial

to fully elucidate its properties and potential applications.

To cite this document: BenchChem. [Molecular structure and analysis of 1-Fluoro-1,1-
dinitroethane]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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